![molecular formula C12H19BrClNO B4095044 [3-(4-bromo-2,6-dimethylphenoxy)propyl]methylamine hydrochloride](/img/structure/B4095044.png)
[3-(4-bromo-2,6-dimethylphenoxy)propyl]methylamine hydrochloride
Vue d'ensemble
Description
[3-(4-bromo-2,6-dimethylphenoxy)propyl]methylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, two methyl groups, and a phenoxy group attached to a propyl chain, which is further linked to a methylamine group. The hydrochloride form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(4-bromo-2,6-dimethylphenoxy)propyl]methylamine hydrochloride is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in receptor studies due to its amine group, which can interact with various biological targets. It is also used in the development of novel pharmaceuticals.
Medicine
In medicine, this compound has potential applications in the development of drugs targeting specific receptors or enzymes. Its structure allows for modifications that can enhance its efficacy and selectivity.
Industry
Industrially, this compound is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and other industrial products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-bromo-2,6-dimethylphenoxy)propyl]methylamine hydrochloride typically involves multiple steps, starting with the bromination of 2,6-dimethylphenol to introduce the bromine atom. This is followed by the reaction with propylene oxide to form the propyl ether. The final step involves the reaction with methylamine to introduce the amine group, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(4-bromo-2,6-dimethylphenoxy)propyl]methylamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The phenoxy group can undergo reduction to form phenol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted phenoxypropylamines, oxidized derivatives like alcohols and acids, and reduced phenol compounds.
Mécanisme D'action
The mechanism of action of [3-(4-bromo-2,6-dimethylphenoxy)propyl]methylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity. The phenoxy group can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-(4-bromo-2,6-dimethylphenoxy)propyl]amine
- [3-(4-chloro-2,6-dimethylphenoxy)propyl]methylamine hydrochloride
- [3-(4-bromo-2,6-dimethylphenoxy)propyl]ethylamine hydrochloride
Uniqueness
Compared to similar compounds, [3-(4-bromo-2,6-dimethylphenoxy)propyl]methylamine hydrochloride has a unique combination of functional groups that enhance its reactivity and binding properties. The presence of the bromine atom and the methylamine group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
3-(4-bromo-2,6-dimethylphenoxy)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO.ClH/c1-9-7-11(13)8-10(2)12(9)15-6-4-5-14-3;/h7-8,14H,4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIRKZFQXXMBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCNC)C)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-N-[5-(3-methylthiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4094962.png)
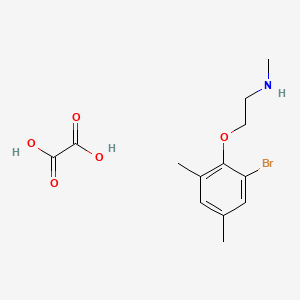
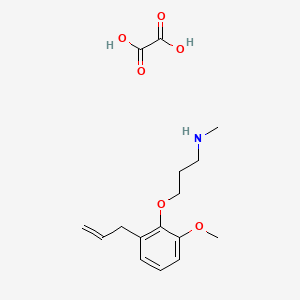
![N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4094985.png)
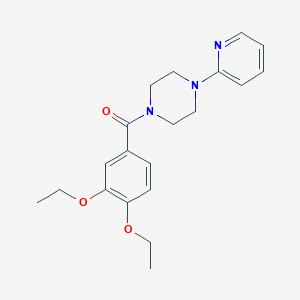
![1-[2-(3-Methyl-4-nitrophenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B4095006.png)
![2-(4-chlorophenyl)-N-[4-(4-morpholinyl)-3-nitrophenyl]acetamide](/img/structure/B4095007.png)
![1-butoxy-4-{[4-(phenylsulfonyl)benzyl]oxy}benzene](/img/structure/B4095017.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4095024.png)
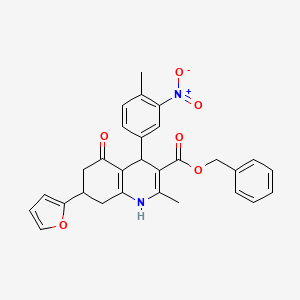
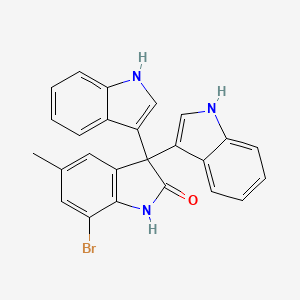
![Ethyl 7-(furan-2-yl)-2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4095056.png)
![2-[2-(3-bromophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4095061.png)
![N-[3-(4-nitrophenoxy)propyl]cyclopentanamine;oxalic acid](/img/structure/B4095067.png)
